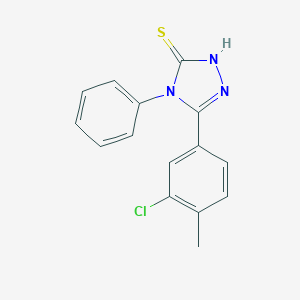
5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CMPT) is a small molecule that has recently gained attention in the scientific community due to its potential applications in various research fields. CMPT is a sulfur-containing heterocyclic compound that can be synthesized in a relatively simple and cost-effective manner. CMPT has been studied for its potential use in scientific research applications, such as drug design and development, as well as for its biochemical and physiological effects. We will also discuss the advantages and limitations of using CMPT in laboratory experiments, as well as potential future directions for research.
Applications De Recherche Scientifique
Application in Plant Pathology
- Specific Scientific Field : Plant Pathology
- Summary of the Application : The compound “N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide”, which is structurally similar to “5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol”, has been studied for its antifungal activity . It was used as a systemic acquired resistance (SAR) inducer against Stagonosporopsis citrulli, the causal agent of gummy stem blight (GSB) disease of watermelon .
- Methods of Application or Experimental Procedures : The study evaluated the direct antifungal activity of the compound against S. citrulli in vitro. The compound completely inhibited the mycelial growth of S. citrulli at concentrations of ≥100 ppm . A single foliar application of the compound at ≥10 ppm, 48 hours before or after pathogen inoculation, significantly reduced disease severity of watermelon seedlings inoculated with a 10^5/ml conidial suspension of S. citrulli .
- Results or Outcomes : The study suggests direct antifungal activity of the compound, indicating a new mode of action against GSB disease of watermelon . The efficacy of foliar application of the compound was affected by concentration and frequency of application .
Application in Organic Synthesis
- Specific Scientific Field : Organic Synthesis
- Summary of the Application : The compound “5-(3-chloro-4-methylphenyl)-2-furaldehyde”, which is structurally similar to “5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol”, is used in organic synthesis . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. As such, it is difficult to provide a detailed description without a specific context. However, the compound is typically used as a building block in the synthesis of larger, more complex organic molecules .
- Results or Outcomes : The outcomes obtained would also depend on the specific synthesis being carried out. In general, the use of this compound in organic synthesis could lead to the production of a wide range of organic compounds with potential applications in various fields, such as pharmaceuticals, agrochemicals, and materials science .
Application in Chemical Synthesis
- Specific Scientific Field : Chemical Synthesis
- Summary of the Application : The compound “5-(3-chloro-4-methylphenyl)-2-furaldehyde”, which is structurally similar to “5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol”, is used in chemical synthesis . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. As such, it is difficult to provide a detailed description without a specific context. However, the compound is typically used as a building block in the synthesis of larger, more complex organic molecules .
- Results or Outcomes : The outcomes obtained would also depend on the specific synthesis being carried out. In general, the use of this compound in chemical synthesis could lead to the production of a wide range of organic compounds with potential applications in various fields, such as pharmaceuticals, agrochemicals, and materials science .
Propriétés
IUPAC Name |
3-(3-chloro-4-methylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c1-10-7-8-11(9-13(10)16)14-17-18-15(20)19(14)12-5-3-2-4-6-12/h2-9H,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKGFMLZJCDCQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid](/img/structure/B479641.png)
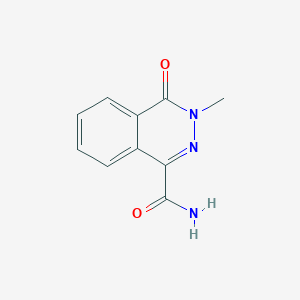
![N-[2-(2-naphthyloxy)ethyl]acetamide](/img/structure/B479682.png)
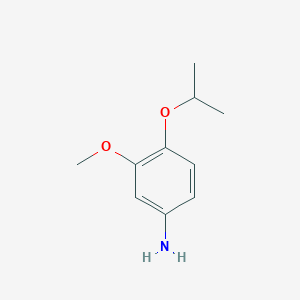
![1-[2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-3-methylthiourea](/img/structure/B479688.png)
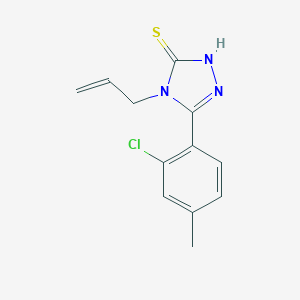
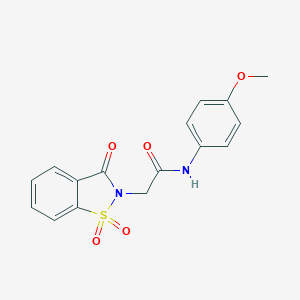
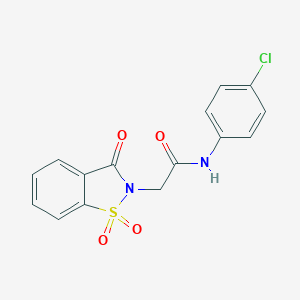
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B479730.png)
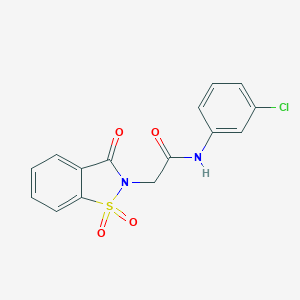
![N-bicyclo[2.2.1]hept-2-yl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B479739.png)
![2-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B479804.png)
![2-(3-chloro-4-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B479814.png)
![ethyl (4Z)-2-methyl-1-(2-methylpropyl)-5-oxo-4-[(2-phenylmethoxyphenyl)methylidene]pyrrole-3-carboxylate](/img/structure/B479830.png)